Cas no 941968-24-7 (N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-yl)methylthiophene-2-carboxamide)
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-yl)methylthiophene-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 2-Thiophenecarboxamide, N-(5-chloro-4-methyl-2-benzothiazolyl)-5-nitro-N-(2-pyridinylmethyl)-
- N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-yl)methylthiophene-2-carboxamide
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- Inchi: 1S/C19H13ClN4O3S2/c1-11-13(20)5-6-14-17(11)22-19(29-14)23(10-12-4-2-3-9-21-12)18(25)15-7-8-16(28-15)24(26)27/h2-9H,10H2,1H3
- InChI Key: TWGMZPIZMBSEBC-UHFFFAOYSA-N
- SMILES: C1(C(N(C2=NC3=C(C)C(Cl)=CC=C3S2)CC2=NC=CC=C2)=O)SC([N+]([O-])=O)=CC=1
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-yl)methylthiophene-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2738-2609-2μmol |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide |
941968-24-7 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2738-2609-5μmol |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide |
941968-24-7 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2738-2609-10μmol |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide |
941968-24-7 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2738-2609-20μmol |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide |
941968-24-7 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2738-2609-1mg |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide |
941968-24-7 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2738-2609-2mg |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide |
941968-24-7 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2738-2609-3mg |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide |
941968-24-7 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2738-2609-4mg |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide |
941968-24-7 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2738-2609-5mg |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide |
941968-24-7 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2738-2609-10mg |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide |
941968-24-7 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-yl)methylthiophene-2-carboxamide Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
Additional information on N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-yl)methylthiophene-2-carboxamide
Compound CAS No. 941968-24-7: N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-yl)methylthiophene-2-carboxamide
The compound with CAS No. 941968-24-7, named N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-yl)methylthiophene-2-carboxamide, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its intricate structure, which includes a benzothiazole ring system, a pyridine moiety, and a methylthiophene group. The presence of these functional groups makes it a versatile compound for research and development in fields such as drug discovery and material science.
Recent studies have highlighted the importance of benzothiazole derivatives in medicinal chemistry due to their ability to interact with various biological targets. The chloro and methyl substituents on the benzothiazole ring enhance the compound's stability and bioavailability, making it a promising candidate for drug delivery systems. Additionally, the nitro group attached to the methylthiophene moiety contributes to the compound's electronic properties, which can be exploited in designing new materials for electronic applications.
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have employed various strategies, including Ullmann coupling and Mitsunobu reactions, to achieve high yields and purity. These methods have been optimized based on recent advancements in green chemistry, ensuring minimal environmental impact during the synthesis process.
In terms of applications, this compound has shown potential in the development of novel antibiotics. Its unique structure allows it to inhibit bacterial enzymes critical for cell wall synthesis, making it a valuable lead compound for antibacterial drug discovery. Furthermore, the pyridine moiety has been found to enhance the compound's ability to bind to DNA, suggesting its potential use in anticancer therapies.
Recent research has also explored the use of this compound in organic electronics. The combination of the benzothiazole and methylthiophene groups creates a molecule with excellent charge transport properties. This makes it a strong candidate for use in organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). Studies have demonstrated that the compound exhibits high electron mobility and stability under ambient conditions, which are essential for practical device applications.
The structural versatility of this compound also makes it an ideal platform for further chemical modifications. By altering substituents on the benzothiazole or pyridine rings, researchers can tailor the compound's properties for specific applications. For instance, introducing electron-withdrawing groups can enhance its photovoltaic performance, while electron-donating groups can improve its solubility in organic solvents.
In conclusion, CAS No. 941968-24-7 represents a cutting-edge molecule with wide-ranging applications across multiple disciplines. Its unique structure and functional groups make it a valuable asset in both academic research and industrial development. As ongoing studies continue to uncover its full potential, this compound is poised to play a significant role in advancing modern science and technology.
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